N-Nitrosodiisopropylamine
Description
Contextualization of N-Nitrosamines as Compounds of Academic and Regulatory Concern
The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid. accessiblemeds.orgcymitquimica.com This reaction is a concern in various contexts, including food processing, industrial settings, and the manufacturing of pharmaceutical products. tcmda.comcymitquimica.comamericanpharmaceuticalreview.com
Regulatory concern was initially high regarding their presence in foods like cured meats and beer. tcmda.com However, the focus has expanded significantly since the discovery of N-nitrosamine impurities in pharmaceutical drugs in 2018, starting with the detection of N-nitrosodimethylamine (NDMA) in valsartan (B143634), a medication for high blood pressure. nih.govedqm.eu This event triggered widespread recalls and intensified regulatory oversight of pharmaceuticals to mitigate patient exposure to these potentially harmful impurities. nih.govedqm.eu The International Council for Harmonisation (ICH) M7(R1) guideline classifies these compounds as part of a "cohort of concern" due to their high mutagenic carcinogenic potential. accessiblemeds.orgamericanpharmaceuticalreview.com
N-Nitrosodiisopropylamine (NDIPA) within the Nitrosamine (B1359907) Class: Structural and Classification Aspects
This compound (NDIPA) is an organic compound classified as a nitrosamine. cymitquimica.com Its chemical structure features a nitroso group (-N=O) bonded to a diisopropylamine (B44863). cymitquimica.com Specifically, it consists of two isopropyl groups attached to a nitrogen atom, which is also bonded to the nitroso functional group. cymitquimica.comnih.gov
NDIPA is formed from the reaction of the secondary amine, diisopropylamine, with a nitrosating agent. cymitquimica.com It is one of several nitrosamine impurities, including NDMA and N-nitrosodiethylamine (NDEA), that have been identified in drug products, leading to regulatory action. soeagra.comjopcr.com
The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 601-77-4. cymitquimica.comchemicalbook.com Chemically, it is known by several synonyms, including Diisopropylnitrosamine, N,N-di(propan-2-yl)nitrous amide, and N-Nitroso-di-isopropylamine. cymitquimica.comnih.govchemicalbook.com
Table 1: Structural and Identification Properties of NDIPA
| Property | Value |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide |
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 601-77-4 |
| Canonical SMILES | CC(C)N(C(C)C)N=O |
| InChI Key | AUIKJTGFPFLMFP-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. cymitquimica.comnih.govchemicalbook.com
Overview of NDIPA’s Significance in Toxicology and Environmental Science
The primary significance of NDIPA in toxicology stems from its classification as a potential carcinogen, a characteristic shared with many other nitrosamines. cymitquimica.comchemicalbook.com The genotoxic and carcinogenic potential of N-nitrosamines as a class raises serious safety concerns. researchgate.net Research indicates that oxidation at the alpha-carbon atom of nitrosamines is a critical step in their carcinogenic mechanism. researchgate.net
In environmental science, the presence of nitrosamines like NDIPA is a concern due to their potential to contaminate water and air. europa.eu While N-nitrosamines can form through natural biological processes, industrial activities and disinfection byproducts are also significant sources. tcmda.comeuropa.eu The detection of various nitrosamine impurities in pharmaceuticals has highlighted the need for sensitive analytical methods to quantify these compounds at very low levels to ensure safety. edqm.eusoeagra.com
Recent toxicological research has focused on assessing the genotoxicity of specific nitrosamines like NDIPA. For instance, studies have investigated the genotoxic potential of NDIPA in human cell systems and in vivo in mice to better understand its risk to humans. researchgate.net These studies are crucial for regulatory bodies to establish acceptable intake limits for such impurities in consumer products, particularly pharmaceuticals. researchgate.netsyncsci.com
Scope and Research Imperatives for this compound Investigations
Current research on NDIPA is driven by the urgent need to understand and control its presence as an impurity in pharmaceutical products. nih.govveeprho.com A primary imperative is the development and validation of highly sensitive and specific analytical methods for its detection and quantification. jopcr.comfu-berlin.de Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are employed for this purpose. americanpharmaceuticalreview.comsoeagra.com
Another key research area is the investigation of the formation pathways of NDIPA. Understanding the root causes of its presence, whether from raw materials, solvents, or specific manufacturing process conditions, is essential for developing effective mitigation strategies. nih.govresearchgate.net This includes studying the nitrosation reactions of precursor amines that may be present in the manufacturing process. syncsci.comfu-berlin.de
Furthermore, there is a significant need for more comprehensive toxicological data on NDIPA. researchgate.net While the general carcinogenicity of nitrosamines is established, the specific potency of individual compounds like NDIPA requires further study. researchgate.netsyncsci.com Genotoxicity assessments help in determining the carcinogenic potential and establishing safe exposure levels, or Acceptable Intake (AI) limits, for regulatory purposes. researchgate.netsyncsci.com The ongoing detection of nitrosamine drug substance-related impurities (NDSRIs) underscores the complexity of this issue and the necessity for continued scientific investigation to ensure patient safety. syncsci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKJTGFPFLMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC(C)N(C(C)C)N=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H14N2O | |
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DSSTOX Substance ID |
DTXSID20208844 | |
| Record name | Diisopropylnitrosamine | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
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Physical Description |
White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid. | |
| Record name | N-Nitrosodiisopropylamine | |
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| Record name | N-NITROSODIISOPROPYLAMINE | |
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Boiling Point |
194.5 °C | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
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Vapor Pressure |
0.26 [mmHg] | |
| Record name | N-Nitrosodiisopropylamine | |
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CAS No. |
601-77-4 | |
| Record name | Nitrosodiisopropylamine | |
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| Record name | Diisopropylnitrosamine | |
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| Record name | Diisopropylnitrosamine | |
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| Record name | Diisopropylnitrosamine | |
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| Record name | 2-Propanamine, N-(1-methylethyl)-N-nitroso- (9CI) | |
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| Record name | N-NITROSODIISOPROPYLAMINE | |
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| Record name | N-NITROSODIISOPROPYLAMINE | |
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Melting Point |
>300 °C | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Ii. Toxicological Profiles and Mechanistic Investigations of N Nitrosodiisopropylamine
Carcinogenesis Research
Evidence of Carcinogenic Potential in Experimental Models
N-Nitrosodiisopropylamine (NDIPA) has been identified as a carcinogenic compound in various experimental animal models. nih.gov Although considered weaker than some other nitrosamines, its potential to induce tumors is well-documented. nih.govresearchgate.net Studies in rodents have shown that NDIPA can cause cancer, and it is classified as a probable human carcinogen. ujpronline.comfda.gov The carcinogenic properties of NDIPA, like other N-nitrosamines, are a significant concern, particularly as these compounds have been detected as impurities in some pharmaceutical products. researchgate.netresearchgate.net
The genotoxicity of NDIPA, a key factor in its carcinogenic potential, has been demonstrated in various studies. researchgate.netnih.gov While some in vitro assays have yielded mixed results, evidence suggests that under appropriate metabolic activation conditions, NDIPA can cause DNA damage. food.gov.ukresearchgate.net For instance, while some bacterial reverse mutation (Ames) tests were initially negative, a positive response was observed when using hamster S9 as the metabolic activation source. researchgate.net Furthermore, in human-derived HepaRG cell models, NDIPA induced DNA damage, particularly in three-dimensional (3D) spheroid cultures which have higher cytochrome P450 (CYP) enzyme activity. nih.gov
The carcinogenic potential of NDIPA and other nitrosamines has led to regulatory actions to control their presence in food and drugs. researchgate.neteuropa.eu The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable human carcinogens (Group 2A or 2B). nih.govresearchgate.net
Comparative Carcinogenicity with Related N-Nitrosamines (e.g., N-Nitrosodiethylamine, N-Nitrosoethylisopropylamine)
The carcinogenic potency of NDIPA is often evaluated in comparison to other structurally related N-nitrosamines. Research indicates that NDIPA is a significantly weaker carcinogen than N-Nitrosodiethylamine (NDEA). researchgate.net In studies where Sprague-Dawley rats were administered equimolar concentrations of various nitrosamines in their drinking water, NDEA was a potent carcinogen, while NDIPA induced tumors with a much lower incidence. researchgate.net
The structural features of nitrosamines play a crucial role in determining their carcinogenic potency. Factors such as the number of α-carbon hydrogens and steric effects influence the rate of metabolic activation, which is a critical step in their carcinogenic mechanism. researchgate.net Compounds with bulky or branched alkyl groups at or near the α-carbon, like the isopropyl groups in NDIPA, tend to have reduced metabolic activation and consequently lower carcinogenic potential. europa.eu This is in contrast to NDEA, which has less sterically hindered ethyl groups, allowing for more efficient metabolic activation.
The stability of the resulting diazonium ion, a key reactive intermediate, also affects carcinogenic potency. The stabilizing effect of the alkyl substituent is generally expected to decrease in the order of isopropyl > ethyl > methyl, which correlates with the observed carcinogenic potencies of the corresponding nitrosamines. europa.eu
| Compound | Relative Carcinogenic Potency | Key Structural Feature |
| N-Nitrosodiethylamine (NDEA) | High | Two ethyl groups |
| N-Nitrosoethylisopropylamine (NEIPA) | Intermediate | One ethyl and one isopropyl group |
| This compound (NDIPA) | Low | Two isopropyl groups |
Organotropism and Tumorigenic Spectrum in Animal Studies (e.g., nasal turbinates)
Animal studies have revealed a distinct organotropism for NDIPA-induced tumors. In Sprague-Dawley rats, administration of NDIPA in drinking water primarily led to the development of tumors in the nasal turbinates. researchgate.net This is in contrast to the broader spectrum of tumors, including those in the liver and esophagus, induced by more potent nitrosamines like NDEA under similar experimental conditions. researchgate.net
The organ-specific carcinogenic effects of nitrosamines are influenced by several factors, including the in vivo distribution of the compound and its active metabolites, as well as the cell-specific metabolic activation capabilities. researchgate.net The liver is a primary site for the metabolism of many nitrosamines. food.gov.ukunito.it However, extrahepatic tissues, such as the respiratory tract, can also possess the necessary enzymes to bioactivate these compounds. unito.it The specific targeting of the nasal turbinates by NDIPA suggests that this tissue may have a particular capacity for its metabolic activation.
Proposed Mechanisms of Carcinogenic Action
The carcinogenic action of NDIPA, like other N-nitrosamines, is primarily attributed to its genotoxicity. food.gov.uk The central mechanism involves metabolic activation to form highly reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer. food.gov.ukacs.org This process is a multi-step reaction that begins with the enzymatic modification of the parent compound. acs.org
The initial and rate-limiting step in the carcinogenic activation of NDIPA is the enzymatic α-hydroxylation of one of the isopropyl groups. food.gov.ukresearchgate.netacs.org This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily found in the liver but also present in other tissues. nih.govunito.itacs.org Specifically, CYP2E1 and CYP2A6 have been implicated in the metabolism of various nitrosamines. nih.govnih.gov
The structure of the nitrosamine (B1359907), particularly the nature of the alkyl groups, significantly influences the efficiency of this metabolic activation. The presence of bulky isopropyl groups in NDIPA can sterically hinder the interaction with the active site of CYP enzymes, leading to a slower rate of α-hydroxylation compared to nitrosamines with smaller alkyl groups like NDEA. europa.euresearchgate.net This reduced metabolic capacity is a key reason for the lower carcinogenic potency of NDIPA. researchgate.net
Following α-hydroxylation, the resulting α-hydroxy-N-nitrosodiisopropylamine is an unstable intermediate. acs.org It spontaneously decomposes to form a primary nitrosamine, which is also unstable and further breaks down. acs.orgveeprho.com This decomposition process leads to the formation of highly reactive electrophilic species, namely diazonium ions and carbonium ions. researchgate.netnih.govveeprho.com
DNA Adduct Formation and Alkylation
This compound (NDIPA) is a member of the N-nitrosamine class of compounds, which are recognized for their potential to cause cancer in laboratory animals. researchgate.net The carcinogenic activity of nitrosamines is intrinsically linked to their metabolic activation, a process that transforms the parent compound into reactive electrophilic species capable of binding to cellular macromolecules, including DNA. nih.govnih.gov This interaction leads to the formation of DNA adducts, which are considered a crucial step in the initiation of carcinogenesis. nih.govnih.gov
The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govimpactfactor.org For many nitrosamines, a key step in this process is α-hydroxylation, which occurs at the carbon atom adjacent to the nitroso group. europa.eu This hydroxylation event generates an unstable intermediate that spontaneously decomposes to form a diazonium ion. europa.eu In the case of NDIPA, this would be the isopropyl diazonium ion. These diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases. europa.euresearchgate.net
The formation of propylated DNA adducts is a potential outcome of NDIPA exposure. cdc.gov It is generally believed that carbonium ions, derived from the diazonium ions, react with nucleic acids to form these adducts. cdc.gov Studies with propylnitrosourea, a direct-acting equivalent of N-nitrosodi-n-propylamine, have shown the formation of both n-propyl and isopropyl DNA adducts, supporting the involvement of carbonium ions in the alkylation process. cdc.gov The alkylation of nucleic acids and proteins by these reactive metabolites is considered the primary mechanism responsible for the toxic and carcinogenic properties of nitrosamines. cdc.govjchr.org The specific types and quantities of DNA adducts formed can vary depending on the nitrosamine and the tissue, and these adducts are subject to cellular DNA repair mechanisms of varying efficiency. europa.eu
Genotoxicity and Mutagenicity Studies
In Vitro Genotoxicity Assessments (e.g., Ames Assay, DNA Damage in Human Lymphoblastoid TK6 cells, HepaRG cell models)
The genotoxic potential of this compound (NDIPA) has been evaluated in a variety of in vitro systems. These assays are crucial for understanding the compound's ability to induce DNA damage and mutations in a controlled laboratory setting.
Ames Assay: The Ames test, a widely used bacterial reverse mutation assay, has been employed to assess the mutagenicity of numerous nitrosamines. researchgate.net While some carcinogenic nitrosamines have shown positive results in the Ames test, others, including some liver carcinogens in rats, have not. researchgate.net Specifically for NDIPA, its performance in the Ames assay has been part of broader evaluations of nitrosamine impurities. researchgate.net
Human Lymphoblastoid TK6 Cells: Studies using human lymphoblastoid TK6 cells, which are relevant for assessing human-specific genotoxicity, have provided insights into the effects of NDIPA. nih.govnihs.go.jp In one study, TK6 cells were engineered to express human cytochrome P450 (CYP) 2A6, an enzyme involved in the metabolic activation of some nitrosamines. nih.gov When tested in this system, NDIPA, along with N-nitrosodibutylamine (NDBA), showed the lowest genotoxic potency among the six nitrosamines evaluated. nih.gov The study measured the phosphorylation of histone H2A.X (γH2A.X), a marker of DNA double-strand breaks, and micronucleus frequency. nih.gov While other tested nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosoethylisopropylamine (NEIPA) caused concentration-dependent increases in γH2A.X and micronucleus formation, the response to NDIPA was comparatively weak. nih.gov
HepaRG Cell Models: The metabolically competent human hepatoma HepaRG cell line is another valuable tool for in vitro genotoxicity testing, as its metabolic capabilities are comparable to those of primary human hepatocytes. nih.govresearchgate.net In studies using both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) spheroid cultures of HepaRG cells, NDIPA was among eight nitrosamines investigated for their ability to induce DNA damage (measured by the CometChip assay) and chromosomal damage (measured by the micronucleus assay). nih.govfda.gov
In these studies, 3D HepaRG spheroids, which exhibit higher CYP enzyme activity, were found to be more sensitive in detecting the genotoxicity of nitrosamines compared to 2D cultures. nih.govfda.gov Following a 24-hour treatment, all eight nitrosamines, including NDIPA, induced DNA damage in the 3D spheroids. nih.govfda.gov However, in the 2D HepaRG cells, only three other nitrosamines (NDBA, NDEA, and N-nitrosodimethylamine [NDMA]) produced a positive response for DNA damage. nih.govfda.gov Similarly, for micronucleus formation, NDIPA did not produce a significant increase in either the 2D or 3D HepaRG models, unlike NDMA, NDEA, and NDBA. nih.govfda.gov These findings suggest that while NDIPA can induce primary DNA damage in a metabolically active human liver cell model, its potential to cause chromosomal damage under these conditions is limited.
| Assay | Cell Line | Endpoint | NDIPA Result | Reference |
|---|---|---|---|---|
| Ames Assay | Bacterial Strains | Mutagenicity | Variable/Negative for some liver carcinogens | researchgate.net |
| γH2A.X Assay | CYP2A6-expressing TK6 | DNA Double-Strand Breaks | Weakly positive, low potency | nih.gov |
| Micronucleus Assay | CYP2A6-expressing TK6 | Chromosomal Damage | Weakly positive, low potency | nih.gov |
| CometChip Assay | 2D HepaRG | DNA Damage | Negative | nih.govfda.gov |
| CometChip Assay | 3D HepaRG Spheroids | DNA Damage | Positive | nih.govfda.gov |
| Micronucleus Assay | 2D and 3D HepaRG | Chromosomal Damage | Negative | nih.govfda.gov |
In Vivo Genotoxicity Assessments (e.g., DNA damage in C57BL/6J mouse models, micronucleus formation)
In vivo studies are essential for understanding the genotoxic effects of a compound within a whole organism, considering metabolic and dispositional factors.
DNA Damage in C57BL/6J Mouse Models: Research in C57BL/6J mice has been conducted to evaluate the in vivo genotoxicity of NDIPA. sciprofiles.com These studies are critical for assessing the potential for DNA damage in a mammalian system.
Micronucleus Formation: The micronucleus assay is a well-established in vivo test that detects chromosomal damage or disruption of the mitotic apparatus. nih.gov Studies have evaluated the ability of NDIPA to induce micronuclei in rats. nih.govoup.com In one study using Big Blue transgenic rats, NDIPA was administered for 28 consecutive days. nih.govoup.com NDIPA, described as a relatively weak liver carcinogen, was found to induce a dose-dependent increase in the percentage of micronucleated hepatocytes (%MNHEP). nih.govoup.com The magnitude of this response correlated with its known carcinogenic potency in the rat liver. nih.govoup.com This indicates that NDIPA is capable of causing chromosomal damage in the liver of rats following repeated exposure.
Role of α-Hydrogen Atoms in Mutagenic Potency: NDIPA vs. NEIPA case study
The chemical structure of a nitrosamine, particularly the number of hydrogen atoms on the carbon atoms adjacent to the nitroso group (α-hydrogens), is a critical determinant of its mutagenic and carcinogenic potential. europa.eu Metabolic activation of nitrosamines often involves the enzymatic hydroxylation of these α-hydrogens, a key step leading to the formation of DNA-reactive alkylating agents. europa.eu
A comparative study of this compound (NDIPA) and N-Nitrosoethylisopropylamine (NEIPA) highlights the significance of α-hydrogens. dp.tech NDIPA has fewer α-hydrogens compared to NEIPA. dp.tech Research has shown that the mutagenic and DNA damage potencies of NEIPA are significantly greater than those of NDIPA. dp.tech This difference in potency is attributed to the presence of an additional α-hydrogen in NEIPA, which facilitates its metabolic activation. dp.tech This observation is consistent with the general principle that nitrosamines with a lower number of α-hydrogens or substitution at the α-position may exhibit reduced mutagenic potential. europa.eu Nitrosamines lacking α-hydrogens are generally considered to have minimal carcinogenicity. tandfonline.com
Epigenetic Modifications and Gene Expression Alterations Associated with Nitrosamine Exposure
Exposure to N-nitrosamines can lead to changes in gene expression and epigenetic modifications, which are thought to play a role in their carcinogenic effects. nih.govnih.govresearchgate.net While specific studies focusing solely on the epigenetic effects of NDIPA are limited, research on nitrosamines as a class provides valuable insights.
Studies in human blood cells have demonstrated a significant association between exposure to N-nitroso compounds (NOCs) and the frequency of micronuclei, a biomarker of cancer risk. nih.gov This exposure was also linked to modifications in gene expression pathways related to cytoskeleton remodeling, cell cycle control, apoptosis, and signal transduction. nih.gov Key genes identified in these modified networks include FBXW7, BUB3, Caspase 2, Caspase 8, SMAD3, Huntingtin, and MGMT, all of which are involved in processes relevant to carcinogenesis. nih.gov
In human colon adenocarcinoma Caco-2 cells, exposure to various nitrosamines led to time-dependent changes in gene expression. researchgate.net The most significant effects for nitrosamides were observed early, while nitrosamines had a stronger impact at later time points. researchgate.net The modified pathways were largely related to DNA damage, cell cycle, apoptosis, and growth factor signaling. researchgate.net Furthermore, the formation of O6-methylguanine adducts was strongly associated with processes that may contribute to carcinogenic risk. researchgate.net
Animal studies have also shed light on gene expression changes following nitrosamine exposure. In a study on mice, the tobacco carcinogen NNK induced distinct gene expression profiles in the lungs of tumor-susceptible and resistant strains, suggesting that genetic susceptibility may be linked to these transcriptional changes and alterations in the immune response. nih.gov
These findings collectively indicate that nitrosamines can induce widespread alterations in gene expression and epigenetic landscapes, contributing to their genotoxic and carcinogenic properties. nih.govnih.govresearchgate.net
Toxicokinetics and Biotransformation of this compound
The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) within an organism. There is limited specific data available for the toxicokinetics of this compound (NDIPA) in humans and animals. cdc.gov
Absorption: While direct studies on NDIPA absorption are scarce, it is presumed to be absorbed following oral and dermal exposure, and likely after inhalation as well. cdc.gov The occurrence of metabolites in urine following oral administration in rodents provides indirect evidence of gastrointestinal absorption. cdc.gov Structurally similar nitrosamines, such as N-nitrosodimethylamine, are readily absorbed. cdc.gov
Distribution: Specific data on the distribution of NDIPA is limited. cdc.gov However, based on studies of related nitrosamines, it is expected to be widely distributed throughout the body. cdc.gov
Metabolism: The primary metabolic pathway for NDIPA is believed to be hydroxylation at the α-carbon atom. cdc.gov This initial step is crucial for its bioactivation. This metabolic process ultimately leads to the formation of metabolites such as propionaldehyde, 1-propanol, and 2-propanol. cdc.gov Cytochrome P450 enzymes, particularly CYP2E1, are likely involved in the metabolism of NDIPA, and co-exposure to other compounds that induce this enzyme could potentially increase its metabolism and, consequently, its toxicity and carcinogenicity. cdc.gov
Absorption and Distribution in Biological Systems
The absorption and distribution of N-nitrosamines have been a subject of extensive study, primarily using animal models. Generally, N-nitrosamines are readily and completely absorbed from the gastrointestinal tract following ingestion. food.gov.uk Upon entering the systemic circulation, they are distributed to various organs. The liver is a primary site of distribution and metabolism for many nitrosamines due to its rich blood supply and high concentration of metabolic enzymes. food.gov.ukunito.it Other organs, including the kidneys, lungs, and even the upper gastrointestinal tract, have also been identified as sites of distribution and potential extrahepatic metabolism. food.gov.ukunito.it
While comprehensive data exist for well-studied compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), specific quantitative data on the absorption and distribution of this compound (NDIPA) are scarce in publicly available literature. food.gov.uk However, based on its chemical structure and the general behavior of other dialkylnitrosamines, NDIPA is expected to be efficiently absorbed and distributed throughout the body. Factors such as its lipid solubility and molecular size influence its passage across biological membranes and subsequent tissue distribution. pharmaexcipients.com The distribution patterns are critical as they determine the tissues that are exposed to the parent compound and its metabolites, which is directly linked to organ-specific toxicity. researchgate.net
Metabolic Pathways and Enzyme Systems (e.g., α-carbon hydroxylation, CYP2E1, CYP2A6 involvement)
The metabolic activation of N-nitrosamines is a critical prerequisite for their toxic and carcinogenic effects. The principal and most well-understood metabolic pathway is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). nih.govresearchgate.net This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org
The α-hydroxylation of a nitrosamine results in the formation of an unstable α-hydroxynitrosamine intermediate. researchgate.net This intermediate spontaneously decomposes, yielding an aldehyde and a highly reactive alkyldiazonium ion. researchgate.net It is this electrophilic diazonium ion that can then form covalent adducts with cellular macromolecules, most notably DNA, leading to genotoxicity.
The specific CYP isozymes involved in nitrosamine metabolism can vary depending on the structure of the alkyl groups. acs.org For small, low-molecular-weight nitrosamines like NDMA, CYP2E1 is considered the key enzyme responsible for its activation. acs.orgfda.gov For larger nitrosamines, other isoforms such as CYP2A6, CYP2B1, and members of the CYP2C and CYP3A families may play a more significant role. nih.govnih.gov
In the case of this compound, its structure presents a unique metabolic challenge. The isopropyl groups attached to the nitrogen atom create significant steric bulk around the α-carbons. This steric hindrance is thought to impede the access of CYP enzymes to the α-carbon, thereby reducing the efficiency of the critical α-hydroxylation activation step. researchgate.net Research comparing N-nitrosodiethylamine (NDEA) with NDIPA in rats demonstrated that NDIPA is a significantly weaker carcinogen, a finding attributed to this reduced metabolic activation. researchgate.net While NDEA is a potent liver carcinogen, NDIPA primarily induced tumors of the nasal turbinates at the doses tested. researchgate.net This suggests that while systemic metabolic activation is limited, site-of-contact or specific tissue metabolism may still occur.
Recent studies using human lymphoblastoid TK6 cells engineered to express human CYP2A6 have been employed to evaluate the genotoxicity of various nitrosamines, including NDIPA, highlighting the role of specific CYP enzymes in their activation. researchgate.net
Table 1: Key Enzyme Systems and Metabolic Steps in N-Nitrosamine Bioactivation
| Metabolic Step | Enzyme Family | Key Isozymes Involved | Significance for this compound |
|---|---|---|---|
| α-Carbon Hydroxylation | Cytochrome P450 (CYP) | CYP2E1, CYP2A6, CYP2B1, CYP3A4 | This is the primary activation pathway. The steric hindrance from the isopropyl groups in NDIPA is believed to reduce the rate and extent of this reaction, lowering its overall carcinogenic potency compared to less sterically hindered nitrosamines. researchgate.netnih.govacs.org |
| Denitrosation | Cytochrome P450 (CYP) | Multiple isozymes | A detoxification pathway that cleaves the N-N=O bond, resulting in the formation of the corresponding secondary amine (diisopropylamine) and nitric oxide. This pathway competes with the α-hydroxylation activation pathway. unito.it |
Excretion Routes and Metabolite Identification
The elimination of N-nitrosamines and their byproducts from the body occurs through several routes. The primary route of excretion for unmetabolized nitrosamines and their more stable, water-soluble metabolites is via the urine. food.gov.ukunito.it Studies on various nitrosamines show that a fraction of the administered dose can be excreted unchanged, although this amount is often small for compounds that are rapidly metabolized. fda.gov
Metabolites are often conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate renal clearance. unito.it For this compound, it is expected that its primary metabolites are excreted in the urine following such conjugation processes. dguv.de Biliary excretion is generally considered a minor pathway for most N-nitrosamines. food.gov.ukunito.it
Detailed studies identifying the specific chemical structures of NDIPA metabolites in urine are not widely available in the published literature. Research on rubber plant workers exposed to a variety of chemicals, including NDIPA, reported that biological samples of blood, urine, and stool had levels below the detectable limits for nitrosamine metabolites; however, these samples were collected after airborne nitrosamine levels had been significantly reduced, making the findings inconclusive regarding metabolite identification under higher exposure conditions. osha.gov The identification of urinary metabolites remains a key area for understanding the complete metabolic fate of NDIPA in biological systems.
Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net These models integrate physiological parameters (like organ volumes and blood flow rates) with compound-specific data (like tissue partitioning and metabolic rates) to predict the concentration of a substance over time in various tissues. fda.gov While no specific PBPK model for this compound is described in the available literature, the principles of PBPK can be applied to outline the key considerations for its development.
A PBPK model for NDIPA would require the following key components and considerations:
Absorption: The model would likely incorporate a rapid, first-order absorption rate from the gastrointestinal tract, consistent with other N-nitrosamines. food.gov.uk
Distribution: Parameters for tissue-to-plasma partition coefficients would be needed for organs such as the liver, kidney, lungs, and adipose tissue. These could be estimated using in vitro methods or through quantitative structure-property relationship (QSPR) models pending experimental data. The model would simulate the distribution of NDIPA to these tissues via blood flow.
Metabolism: This is the most critical and complex component for an NDIPA model. The model must account for the dual pathways of metabolic activation (α-hydroxylation) and detoxification (denitrosation). Crucially, the rate of α-hydroxylation would need to be defined as significantly lower than that for less sterically hindered nitrosamines like NDEA, reflecting the influence of the isopropyl groups. researchgate.net The model would incorporate kinetic parameters (Vmax and Km) for the relevant CYP450 enzymes (e.g., CYP2A6, CYP2E1) in the liver and potentially in extrahepatic tissues like the nasal epithelium, given the observed organ-specific toxicity in animal studies. researchgate.netnih.gov
Excretion: The model would simulate the elimination of the parent compound and its metabolites, primarily through urinary excretion. unito.itdguv.de This would involve defining renal clearance rates.
Developing such a PBPK model would be valuable for risk assessment. It could help in extrapolating toxicological data from high-dose animal studies to predict human responses at low-level exposures and could be used to understand how factors like genetic polymorphisms in CYP enzymes might affect individual susceptibility. fda.govresearchgate.net
Iii. Structure Activity Relationships Sar and Predictive Toxicology for N Nitrosodiisopropylamine
Development of Mechanistic SARs for Nitrosamine (B1359907) Carcinogenic Potency
The carcinogenic potency of N-nitrosamines is intrinsically linked to their chemical structure, a relationship explored through Structure-Activity Relationships (SAR). nih.govacs.org The primary mechanism driving the high carcinogenic potency of many N-nitrosamines is metabolic activation via α-hydroxylation. acs.orgeuropa.eu This process, catalyzed by cytochrome P450 enzymes, involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamine is unstable and decomposes to form a diazonium ion, a highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating cancer. acs.org
Consequently, structural features that facilitate or hinder this α-hydroxylation pathway directly influence the compound's carcinogenic strength. europa.eulhasalimited.org Key SAR principles have been developed based on these mechanistic insights:
Presence of α-Hydrogens : The availability of a hydrogen atom on an α-carbon is a critical prerequisite for the metabolic activation pathway. acs.org N-nitrosamines lacking any α-hydrogens cannot be activated by this mechanism and are generally considered to be of low carcinogenic concern. acs.org
Steric Hindrance : The degree of substitution on the α-carbon plays a crucial role. nih.gov Increased branching or steric bulk around the α-hydrogens can hinder the approach of metabolic enzymes, thus decreasing the rate of α-hydroxylation and reducing carcinogenic potency. acs.orgnih.gov N-Nitrosodiisopropylamine (NDIPA) is a prime example of this principle; the two isopropyl groups create significant steric hindrance, making it a subjectively weak carcinogen. acs.org
Electronic Effects : The presence of electron-withdrawing groups on the β-carbon (the carbon adjacent to the α-carbon) can deactivate the molecule. lhasalimited.orgnih.gov These groups reduce the stability of the transition state for α-hydroxylation, thereby decreasing carcinogenic potency. nih.gov Conversely, features that promote activation, such as electronic conjugation that decreases the C-H bond dissociation energy, can increase potency. acs.org
These principles form the basis of the Carcinogenic Potency Categorisation Approach (CPCA), which uses structural features to predict potency. europa.euresearchgate.net A working group involving numerous pharmaceutical companies and universities was established to refine these mechanistically based SARs to improve risk assessments. lhasalimited.org
Table 1: Impact of Structural Features on N-Nitrosamine Carcinogenic Potency
| Structural Feature | Effect on α-Hydroxylation | Impact on Carcinogenic Potency | Relevance to this compound (NDIPA) |
|---|---|---|---|
| α-Hydrogens | Prerequisite for the pathway. acs.org | Absence negates potency via this mechanism. acs.org | NDIPA possesses two α-hydrogens. |
| α-Carbon Substitution (Steric Hindrance) | Hinders enzymatic access. nih.gov | Potency decreases with increased substitution. acs.orgnih.gov | High steric hindrance from two isopropyl groups leads to low predicted potency. acs.org |
| β-Carbon Electron-Withdrawing Group | Destabilizes the transition state. nih.gov | Decreases potency. nih.gov | Not applicable; NDIPA has methyl groups at the β-position. |
| Activating Groups (e.g., Conjugation) | Stabilizes the transition state. acs.org | Increases potency. acs.org | Not applicable. |
Predictive Modeling for Toxicity and Mutagenicity
Predictive computational models are essential tools for the initial hazard identification of N-nitrosamine impurities. tandfonline.com In silico predictions are accepted under the ICH M7 guideline as an alternative to Ames test data for regulatory submissions concerning mutagenic impurities. acs.org These models are broadly classified into two categories: expert-rule-based systems and statistical-based systems. acs.org Expert-rule-based models, such as DEREK Nexus, use knowledge-derived SARs to identify structural alerts associated with toxicity. acs.orgtandfonline.com Statistical-based systems, like CASE Ultra, use algorithms to find correlations between structural fragments and toxicological outcomes within large datasets. acs.orgtandfonline.com
For N-nitrosamines, these models are used to predict mutagenic and carcinogenic potential. mavenrs.com However, the diverse behavior of nitrosamines in vitro and in vivo has raised questions about the reliability of these predictions for all compounds within the class. fda.gov For instance, the mutagenic potency of nitrosamines in bacterial assays (like the Ames test) can vary by several orders of magnitude and does not always correlate with their carcinogenic potency in rodents. fda.goveuropa.eu A deep dive into historical Ames study data for N-nitrosamines revealed that some carcinogenic compounds tested negative, highlighting the complexities in prediction. researchgate.net
Specifically for this compound, genotoxicity assessments have been conducted in C57BL/6J mice to gather empirical data. acs.orgusp.org Such experimental data is crucial for validating or challenging the outcomes of predictive models and for supporting more accurate risk assessments. fda.gov
Application of In Silico Tools in Risk Assessment (e.g., QSAR analysis)
In silico tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely applied in the risk assessment of N-nitrosamine impurities. tandfonline.com These tools provide rapid and cost-effective initial assessments of mutagenic potential, which is a critical first step in evaluating carcinogenicity. tandfonline.comfda.gov The application of QSAR allows for the prioritization of impurities for further testing and supports the establishment of acceptable intake (AI) limits. mavenrs.com
Several software platforms are available to assess the toxicity and risk of N-nitrosamines. tandfonline.com Tools such as DEREK Nexus and SARAH Nexus are used for toxicity and mutagenicity predictions, while others like Lhasa Mirabilis can predict the likelihood of nitrosamine formation and degradation. tandfonline.com The OECD QSAR Toolbox is another resource that facilitates risk assessment through data gathering and read-across techniques. tandfonline.commavenrs.com
A key application of these principles is the Carcinogenic Potency Categorisation Approach (CPCA). europa.euresearchgate.net This framework uses a decision tree based on SAR principles to assign a nitrosamine to one of five potency categories, each with a corresponding AI limit. europa.eu
Category 1 is for the most potent nitrosamines.
Categories 2-4 represent decreasing levels of potency based on the presence of deactivating structural features (like steric hindrance or electron-withdrawing groups). europa.eu
Category 5 is for compounds not expected to be carcinogenic via the α-hydroxylation pathway, and they are assigned the default Threshold of Toxicological Concern (TTC) of 1500 ng/day. europa.eu
Given its significant steric hindrance at the α-carbons, this compound is predicted to have low carcinogenic potency and would be assigned to a lower-risk category, such as Category 4. europa.eu This categorization allows for a scientifically justified, less restrictive control limit compared to highly potent nitrosamines. nih.gov
Table 2: Examples of In Silico Tools Used in N-Nitrosamine Risk Assessment
| Tool Name | Developer/Provider | Primary Function |
|---|---|---|
| DEREK Nexus | Lhasa Limited | Expert-rule-based prediction of toxicity, including mutagenicity and carcinogenicity. tandfonline.commavenrs.com |
| SARAH Nexus | Lhasa Limited | Statistical-based QSAR model for predicting mutagenicity. tandfonline.com |
| CASE Ultra | MultiCASE Inc. | QSAR-based tool for predicting toxicity and mutagenicity. tandfonline.com |
| OECD QSAR Toolbox | OECD | Facilitates hazard assessment by grouping chemicals and using read-across from existing data. tandfonline.commavenrs.com |
| Mirabilis | Lhasa Limited | Predicts the likelihood of formation and degradation of impurities like nitrosamines. tandfonline.comlhasalimited.org |
Quantum-Mechanical Approaches to Predicting Carcinogenic Potency of N-Nitrosamines
While traditional QSAR models are valuable, quantum-mechanical (QM) approaches represent a more advanced and mechanistically refined method for predicting the carcinogenic potency of N-nitrosamines. tandfonline.comusp.org Instead of relying solely on structural alerts or statistical correlations, QM models calculate electronic structure properties to understand the underlying chemistry of metabolic activation. nih.govchemrxiv.org This approach allows for a more robust prediction of a compound's ability to form the reactive diazonium ion and subsequently react with DNA. usp.org
The strength of QM methods lies in their ability to hinge predictions on the fundamental chemistry of the molecules rather than just their similarity to compounds in a limited training set. nih.govresearchgate.net This makes them particularly useful for assessing novel or complex N-nitrosamines for which direct experimental data is unavailable. nih.gov By evaluating factors like the energy barriers for α-hydroxylation and other activation or deactivation pathways, QM calculations can provide a more nuanced and quantitative hazard assessment. usp.org
One prominent example of this approach is the Computer-Aided Discovery and REdesign (CADRE) platform. nih.govresearchgate.net An extension of CADRE has been developed specifically to predict the carcinogenic potency of N-nitroso compounds, distinguishing them into different potency categories with high accuracy. nih.govchemrxiv.org Such QM models can rationalize observed trends in metabolic activity and provide a deeper understanding of the structure-activity relationships that drive carcinogenic potency. usp.orgresearchgate.net
Iv. Formation and Occurrence of N Nitrosodiisopropylamine
Chemical Formation Pathways in Industrial and Environmental Settings
N-Nitrosodiisopropylamine (NDIPA) is an organic compound classified as a nitrosamine (B1359907). cymitquimica.com Its formation is not typically a deliberate outcome but rather an unintentional byproduct of chemical reactions under specific conditions. acs.org The fundamental chemistry involves the reaction of a secondary or tertiary amine with a nitrosating agent. acs.orgthefdagroup.com
The primary chemical pathway for the formation of N-nitrosamines, including NDIPA, is the reaction of a secondary amine with a nitrosating agent. cymitquimica.comacs.org The precursor amine for NDIPA is diisopropylamine (B44863). nih.gov The nitrosating agent is typically nitrous acid (HNO₂), which is often formed in situ from nitrite (B80452) salts (like sodium nitrite) under acidic conditions. fda.govwho.int
The reaction mechanism proceeds as follows:
Under acidic conditions, a nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). acs.org
Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which acts as a potent nitrosating agent. acs.orgnih.gov
The secondary amine, diisopropylamine, which has a lone pair of electrons on its nitrogen atom, acts as a nucleophile and attacks the nitrosating agent. chemicalbook.com
This reaction results in the formation of the N-nitroso group (-N=O) bonded to the diisopropylamine moiety, creating this compound. cymitquimica.comwho.int
This nitrosation reaction is influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction rate is generally faster in acidic environments where the formation of nitrous acid is favored. acs.orgresearchgate.net
The formation of NDIPA is contingent on the presence of its specific precursors and conditions that catalyze the reaction.
Precursors:
Amine Precursor: The direct amine precursor for NDIPA is diisopropylamine (DIPA) . nih.govnih.gov This secondary amine can be present as a raw material, an intermediate, or an impurity in industrial processes.
Nitrosating Agent Precursors: The most common precursors for the nitrosating agent are nitrite salts (e.g., sodium nitrite) and various nitrogen oxides (NOx) , such as nitric oxide (NO) and nitrogen dioxide (NO₂). fda.govnih.gov These can be found as impurities in reagents and raw materials or be present in the processing environment. fda.gov
Catalysts and Contributing Factors:
Acidic Conditions: An acidic environment is a primary catalyst for the formation of the active nitrosating agent, nitrous acid, from nitrites. who.intmdpi.com
Tertiary and Quaternary Amines: While NDIPA is formed from a secondary amine, tertiary amines like N,N-Diisopropylethylamine (DIPEA) can also be a source. DIPEA can degrade or contain impurities of diisopropylamine, which then becomes available for nitrosation. chemicalbook.comeuropa.eu Similarly, quaternary ammonium (B1175870) salts can degrade to form precursor amines. fda.gov
Solvents: Certain solvents used in chemical synthesis can be a source of precursor amines. For example, amide solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines. who.int While DMF leads to NDMA, the principle applies to other solvents that may contain or degrade into diisopropylamine.
Heat: Higher temperatures can accelerate the rate of nitrosamine formation. mdpi.comeuropa.eu
The following table summarizes the key components involved in the formation of NDIPA.
| Role | Chemical/Factor | Description |
| Amine Precursor | Diisopropylamine (DIPA) | The secondary amine that is directly nitrosated to form NDIPA. nih.gov |
| Amine Source | N,N-Diisopropylethylamine (DIPEA) | A tertiary amine that can contain DIPA as an impurity or degrade to form it. chemicalbook.comeuropa.eu |
| Nitrosating Agent | Nitrous Acid (HNO₂) | Formed from nitrites in acidic conditions; directly reacts with the amine. acs.orgfda.gov |
| Nitrosating Source | Nitrite Salts (e.g., NaNO₂) | Common impurities in raw materials and reagents that form nitrous acid. fda.govgmp-compliance.org |
| Catalyst/Condition | Acidic pH | Promotes the formation of the active nitrosating agent. who.int |
| Catalyst/Condition | Heat | Can increase the rate of the nitrosation reaction. europa.eu |
Occurrence and Contamination Sources
NDIPA, like other nitrosamines, can be found in various environments and products, often as an unintentional contaminant resulting from the reaction of its precursors. acs.org
N-nitrosamines are recognized as environmental contaminants that can be found in water, air, and soil. acs.orgresearchgate.net They can form in the environment through biological or chemical processes involving their precursors. acs.org For instance, N-Nitrosodimethylamine (NDMA) can form in the atmosphere from the reaction of dimethylamine (B145610) with nitrogen oxides and in water as a byproduct of disinfection with chloramines. epa.govatamanchemicals.com
While general nitrosamine contamination is documented, specific data on NDIPA suggests it does not typically occur in nature. europa.eu It is more likely to be found in industrial waste streams or at sites where its specific precursors are used or manufactured. acs.org When released into the air, nitrosamines are generally broken down quickly by sunlight. epa.gov In water and soil, they can be more persistent but are susceptible to biodegradation. epa.govcdc.gov The primary source of environmental release is often linked to industrial activities, such as rubber and pesticide manufacturing, where precursor amines are common. atamanchemicals.comtcmda.com
N-nitrosamines can form in various foods as a result of processing, preparation, and storage. europa.eu They are most famously associated with cured and processed meats, where nitrites are intentionally added as preservatives. mdpi.comeuropa.eu These nitrites can react with naturally occurring amines in the meat, especially during high-temperature cooking, to form nitrosamines. europa.eu
Other food sources where nitrosamines have been detected include processed fish, beer, and dairy products. europa.eud-nb.info However, in the case of NDIPA specifically, its presence in food appears to be rare. One analysis of cooked and processed foods that tested for NDMA, NDEA, NDIPA, and NDPA only detected NDMA and N-nitrosopiperidine (NPIP). europa.eu The formation of specific nitrosamines in food is highly dependent on the presence of their corresponding precursor amines. researchgate.netd-nb.info NDIPA has also been identified as a potential impurity in some consumer products like cosmetics, where precursor amines such as di- or triethanolamine (B1662121) might be used. acs.org
The presence of nitrosamine impurities, including NDIPA, in pharmaceutical products has been a significant concern for regulatory agencies since their detection in certain "sartan" medications used for high blood pressure. sigmaaldrich.comeuropa.eu This contamination is not related to the drug's intended action but stems from the Active Pharmaceutical Ingredient (API) manufacturing process, and to a lesser extent, the final drug product's formulation and storage. derpharmachemica.comveeprho.com
The root causes of NDIPA and other nitrosamine contamination in pharmaceuticals are multifaceted. who.intveeprho.com
Key Root Causes in Pharmaceutical Manufacturing:
| Root Cause | Description |
| Contaminated Raw Materials | Use of starting materials, reagents, or solvents (fresh or recovered) contaminated with nitrites or precursor amines like diisopropylamine. who.intpmda.go.jp For example, the tertiary amine DIPEA, used as a reagent, can contain diisopropylamine as an impurity. fda.goveuropa.eu |
| In-Process Formation | Specific combinations of reagents and reaction conditions can favor nitrosamine formation. For example, using nitrite salts (often as impurities in other reagents like sodium azide) in the presence of secondary or tertiary amines under acidic conditions creates a high-risk scenario. fda.govwho.int |
| Use of Recovered Materials | Recovered solvents, reagents, and catalysts may become cross-contaminated if not properly controlled and monitored, introducing amines or nitrosamines into a process. thefdagroup.comwho.int |
| Degradation | Degradation of raw materials, intermediates, or solvents can generate precursor amines. who.int For example, certain amide solvents can degrade to form secondary amines. fda.gov |
| Process Water | The use of potable water that has not been sufficiently purified may introduce nitrites or even low levels of nitrosamines into the manufacturing process. fda.govgmp-compliance.org |
| Lack of Process Control | Inadequate control over reaction conditions such as temperature, pH, and the sequence of adding reagents can inadvertently lead to the formation of nitrosamines. thefdagroup.com |
The discovery of NDIPA in certain sartan drugs, alongside other nitrosamines like NDEA, prompted widespread regulatory action, including product recalls and the implementation of rigorous risk assessments for all chemically synthesized medicines. sigmaaldrich.comeuropa.eupmda.go.jp
Pharmaceutical Contamination: Root Causes and Manufacturing Processes
Impurities in Raw Materials and Solvents
The presence of NDIPA in final drug products can often be traced back to the impurities present in the raw materials and solvents used during the synthesis of the active pharmaceutical ingredient (API). resolvemass.caresearchgate.net The formation relies on the reaction between a nitrosating agent (typically derived from nitrite salts) and a corresponding amine precursor under acidic conditions. nafdac.gov.ngfda.gov
Key sources of these precursor impurities include:
Amine Impurities in Reagents: Tertiary amines like Diisopropylethylamine (DIPEA) are used as reagents in some synthetic processes. These reagents can contain secondary amine impurities which can react with nitrosating agents to form nitrosamines. pmda.go.jp Specifically, DIPEA can be a precursor to NDIPA. pmda.go.jp Similarly, other amine reagents can contain impurities that lead to nitrosamine formation. fda.gov
Solvent Degradation and Impurities: Common amide solvents are susceptible to degradation, particularly at high temperatures, which can generate secondary amines. who.int While solvents like N,N-dimethylformamide (DMF) are known to degrade into dimethylamine (a precursor for NDMA), similar degradation pathways can occur with other solvents, providing the amine substrate for nitrosation. fda.govnih.gov Furthermore, fresh solvents can sometimes contain secondary amine impurities. fda.gov
Nitrite Impurities: Nitrosating agents are the second critical component for NDIPA formation. Sodium nitrite is a known impurity in certain raw materials, such as sodium azide, which is used in the synthesis of some molecules. pmda.go.jp Nitrite impurities can also be present in various excipients and even in the potable water used during manufacturing. thefdagroup.com These nitrites can carry over through various production steps and react with amine impurities present in other raw materials or solvents. pmda.go.jp
The following table details common amine sources and the corresponding nitrosamine impurities they can form.
| Amine Source/Precursor | Corresponding Nitrosamine Impurity |
| Diisopropylethylamine (DIPEA) | This compound (NDIPA) |
| Triethylamine (TEA) | N-Nitrosodiethylamine (NDEA) |
| N,N-dimethylformamide (DMF) | N-Nitrosodimethylamine (NDMA) |
| N-methylpyrrolidone (NMP) | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| Tetrabutylammonium bromide (TBAB) | N-Nitrosodibutylamine (NDBA) |
This table is based on data from reference pmda.go.jp.
Degradation During Storage and Processing
The formation of this compound is not limited to the initial synthesis of the active ingredient; it can also occur during subsequent processing and storage of the drug product. pharmaceuticalprocessingworld.com Certain conditions can promote the degradation of drug substances or excipients, leading to the formation of nitrosamine precursors. pmda.go.jp
Key factors contributing to degradation-related formation include:
Thermal Degradation: Exposure to heat during processing steps or during storage and shipping can accelerate the degradation of certain drug molecules or solvents. pharmaceuticalprocessingworld.comeuropa.eu For instance, some amide solvents used in manufacturing can break down at high temperatures to form secondary amines, which can then react with any available nitrosating agents. who.int Ranitidine's contamination with NDMA was found to increase with both storage time and higher temperatures. biotech-asia.org
Inherent Reactivity: The risk of nitrosamine formation can be inherent to the drug product's formulation. Interactions between the drug substance, its degradants, and excipients can occur over the product's shelf life. nafdac.gov.ng The presence of trace amounts of nitrite impurities in common excipients can react with a susceptible amine group on an active ingredient or its impurities, especially under acidic conditions that may develop within the formulation matrix. thefdagroup.compharmaceuticalprocessingworld.com
Process-Induced Degradation: Lack of optimization in the manufacturing process, such as inappropriate temperature, pH, or sequence of adding reagents, can lead to the degradation of materials and subsequent formation of nitrosamines. nafdac.gov.ng
Forced degradation studies, which expose the drug product to harsh conditions (acidic, basic, thermal, oxidative), are often used to assess the potential for nitrosamine formation over time and to establish appropriate storage recommendations. resolvemass.ca
V. Advanced Analytical Methodologies for N Nitrosodiisopropylamine Detection and Quantification
Chromatographic Techniques Coupled with Mass Spectrometry
The combination of chromatographic separation with mass spectrometric detection is the cornerstone of modern nitrosamine (B1359907) analysis, providing the necessary selectivity and sensitivity for trace-level quantification. edqm.eueuropa.eu Both gas chromatography and liquid chromatography, when coupled with tandem or high-resolution mass spectrometry, are powerful tools for the determination of NDIPA. basciences.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for the analysis of volatile and semi-volatile nitrosamines like NDIPA. restek.com The primary approach involves sample extraction followed by analysis using a GC system equipped with a triple quadrupole mass detector. basciences.com This configuration allows for highly selective detection through multiple reaction monitoring (MRM), which minimizes matrix interference and achieves low detection limits. restek.comsigmaaldrich.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed and validated GC-MS/MS methods for the simultaneous evaluation of multiple nitrosamine impurities, including NDIPA, in active pharmaceutical ingredients (APIs) and drug products. intertek.comfda.gov For instance, a combined headspace GC-MS/MS method was successfully developed for the analysis of NDMA, NDEA, NEIPA, and NDIPA in angiotensin II receptor blockers (ARBs). fda.gov
Key Features of GC-MS/MS Methods for NDIPA:
| Feature | Description |
| Ionization | Typically Electron Ionization (EI). fda.gov.tw |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. sigmaaldrich.comfda.gov.tw |
| Sample Introduction | Both liquid injection and headspace sampling can be utilized. restek.com |
| Selectivity | High, due to the use of MS/MS, which helps in distinguishing analytes from complex matrix components. restek.com |
A method applicable to the determination of 12 different nitrosamines, including NDIPA, in medicines utilizes GC-MS/MS after extraction. fda.gov.tw The use of specific MRM transitions for each analyte ensures accurate quantification. fda.gov.tw
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. chromatographyonline.com These methods have been successfully applied to the simultaneous determination of multiple nitrosamines, including NDIPA, in various drug substances. fda.govthermofisher.com
The FDA has developed and validated an LC-HRMS method for the simultaneous quantification of six nitrosamine impurities, including NDIPA, in losartan (B1675146) drug substance and drug products at sub-ppm levels. fda.gov This method utilizes a high-resolution accurate mass (HRAM) spectrometer to achieve high sensitivity and specificity by monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ions. fda.gov
LC-MS/MS methods, often employing a triple quadrupole mass spectrometer, are also widely used. intertek.comsigmaaldrich.com The choice of ionization source is critical, with atmospheric pressure chemical ionization (APCI) often providing better sensitivity for certain nitrosamines compared to electrospray ionization (ESI). europa.euthermofisher.com
Comparison of LC-MS Platforms for NDIPA Analysis:
| Platform | Principle | Advantages for NDIPA Analysis |
| LC-MS/MS (Triple Quadrupole) | Uses MRM for targeted quantification. sigmaaldrich.com | Widely available, excellent for routine quantitative analysis. intertek.com |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Measures accurate mass, providing high specificity. fda.govwaters.com | Can identify unknown impurities and provides high confidence in identification. waters.com |
A novel RapidFire-MS/MS method has also been developed for the high-throughput screening and quantification of six nitrosamine impurities, including NDIPA, in losartan potassium API. fda.gov
Thermal Energy Analysis (TEA) for Nitrosamine Detection
For several decades, gas chromatography combined with a Thermal Energy Analyzer (TEA) was a standard method for N-nitrosamine analysis. europa.eu The TEA detector is highly selective and sensitive for nitroso compounds. scirp.orglabcompare.com Its principle of operation involves the catalytic pyrolysis of the N-nitrosamine, which cleaves the N-NO bond, releasing a nitrosyl radical (NO•). europa.eu This radical then reacts with ozone in the detector to produce an electronically excited nitrogen dioxide molecule, which emits light upon relaxation. This emitted light is detected by a photomultiplier tube. labcompare.com
While highly effective, the specificity of TEA is also a limitation, as many laboratories may not have sufficient use for such a specialized detector. uu.nl Consequently, GC-MS and LC-MS methods have become more widespread due to their versatility. uu.nl However, TEA remains a valuable tool, and its selectivity can be an advantage in minimizing false positives that can sometimes occur with MS-based methods due to matrix interference. labcompare.com
Sample Preparation and Enrichment Techniques
Effective sample preparation is a critical step in the analysis of trace-level impurities like NDIPA. The goal is to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. researchgate.net Several techniques are commonly employed:
Liquid-Liquid Extraction (LLE): This is a conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. A method for screening nitrosamines in losartan potassium API utilized graphitic carbon SPE cartridges. fda.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. Headspace SPME coupled with GC-MS has been reported for the analysis of N-nitrosamines. scirp.org
Headspace Analysis: This technique is particularly suitable for volatile compounds like some nitrosamines. restek.com A sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace gas, which is then injected into the GC. fda.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form fine droplets in the aqueous sample, leading to rapid extraction.
The choice of sample preparation technique depends on the nature of the sample matrix, the analyte's properties, and the analytical instrument being used. For example, in the analysis of losartan tablets, the tablets were crushed, dissolved in a diluent, sonicated, and centrifuged before analysis. jchr.org
Method Validation and Performance Characteristics
Analytical methods for NDIPA must be validated to ensure they are suitable for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). fda.govfda.gov Validation demonstrates that the method is accurate, precise, specific, and linear over the intended analytical range. fda.gov
A collaborative study involving several official medicines control laboratories (OMCLs) demonstrated that accurate and precise quantification of trace-level nitrosamines, including NDIPA, can be achieved using different validated analytical procedures, primarily GC-MS and LC-MS. edqm.eu
Achieving Ultra-Low Detection Limits and Quantification (e.g., ppb sensitivity)
Regulatory limits for nitrosamine impurities are typically in the nanogram-per-day range, which translates to a need for analytical methods with very low limits of detection (LOD) and quantification (LOQ), often at the parts-per-billion (ppb) level. jchr.orgbrightlabs.nl
Advanced instrumentation, such as GC-MS/MS and LC-HRMS, coupled with optimized sample preparation, allows for the achievement of these low detection limits. europa.eubrightlabs.nl For example, an FDA-developed headspace GC/MS method for valsartan (B143634) validated a limit of quantification (LOQ) of 0.05 ppm (50 ppb) for NDIPA in both the drug substance and drug product. fda.gov Another LC-MS/MS method reported an LOQ of 29 ppb for NDIPA. jchr.org
Examples of Achieved Detection Limits for NDIPA:
| Method | Matrix | LOQ | LOD |
| Headspace GC/MS | Valsartan Drug Substance/Product | 0.05 ppm | 0.025 ppm |
| LC-MS/MS | Telmisartan Tablets | 29 ppb | ~0.88 ppb |
| LC-HRMS | Losartan Drug Substance/Product | Sub-ppm levels | 0.10 ng/mL |
Table based on data from multiple sources. fda.govfda.govjchr.org
The ability to achieve such low detection limits is crucial for ensuring that pharmaceutical products meet the stringent safety standards set by regulatory authorities worldwide. edqm.eu
Addressing Matrix Interferences and False Positives
The analysis of NDiPA is frequently complicated by the sample matrix, which includes the active pharmaceutical ingredient (API) and various excipients. ijpsjournal.com These components can cause matrix effects, such as ion suppression or enhancement in mass spectrometry (MS), which can obscure the analyte signal and lead to inaccurate quantification. ijpsjournal.comlcms.cz Effective sample preparation and chromatographic separation are crucial for mitigating these interferences. resolvemass.ca
A significant concern in NDiPA analysis is the occurrence of false positives. These can arise from several sources:
Co-eluting Compounds: Common solvents used in manufacturing processes, such as N,N-dimethylformamide (DMF), can co-elute with nitrosamines. thermofisher.cneuropa.eu If the analytical system, particularly a unit mass resolution mass spectrometer, cannot distinguish between the target analyte and the interfering compound, it can lead to a false-positive result. thermofisher.cn
Contamination: Trace amounts of nitrosamines or their precursors can be introduced from testing materials, including solvents, plastic products, and even nitrile gloves and pipette tips. lcms.czeuropa.eu This external contamination can lead to the erroneous detection of NDiPA in a sample.
In-situ Formation: The high temperatures used in Gas Chromatography (GC) inlets can sometimes cause the artificial formation of nitrosamines from precursor amines and nitrosating agents present in the sample matrix. europa.euipa-india.org
To overcome these challenges, several advanced analytical strategies are employed:
High-Resolution Mass Spectrometry (HRAMS): Techniques like Orbitrap-based mass spectrometry are considered the gold standard for eliminating false positives. thermofisher.cn HRAMS provides high mass accuracy, allowing for the confident and precise identification of NDiPA by distinguishing its exact mass from that of interfering compounds like DMF. thermofisher.cn
Tandem Mass Spectrometry (MS/MS): Both GC-MS/MS and Liquid Chromatography (LC)-MS/MS offer enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM). ipa-india.orgeuropa.eu This technique minimizes the impact of matrix interferences. restek.com
Chromatographic Separation: Optimizing the chromatographic method, whether GC or LC, is fundamental to separating NDiPA from matrix components and potential interferences before detection. resolvemass.ca
Automated Sample Preparation: Automation can reduce the risk of contamination from manual handling, thereby lowering the chance of false positives. lcms.cz
Use of Scavengers: Incorporating a nitrite (B80452) scavenger at a suitable stage in the analytical method can prevent the undesired formation of nitrosamines during sample preparation and analysis, helping to verify the true source of any detected NDiPA. resolian.com
| Challenge | Source/Cause | Recommended Mitigation Strategy | Reference |
|---|---|---|---|
| Matrix Effects (Ion Suppression/Enhancement) | High concentration of API and excipients in the sample. | Effective sample clean-up (e.g., SPE, LLE), use of internal standards, optimized chromatography. | ijpsjournal.comresolvemass.ca |
| False Positives | Co-elution with solvents (e.g., DMF); contamination from lab materials; in-situ formation at high temperatures. | High-Resolution Mass Spectrometry (HRAMS), tandem MS (MS/MS), automated sample preparation, use of scavengers. | lcms.czthermofisher.cneuropa.euresolian.com |
| Poor Sensitivity | Low concentration of NDiPA relative to matrix components. | Tandem Mass Spectrometry (MS/MS), sample concentration steps (e.g., SPE). | ijpsjournal.comipa-india.org |
Inter-laboratory Study Outcomes and Harmonization Efforts
Ensuring the reliability and comparability of data for nitrosamine impurities across different testing facilities is a global priority for regulatory agencies. In response, international collaboration has been crucial for validating analytical methods and harmonizing approaches.
A significant inter-laboratory study was conducted involving six participating laboratories, including European Official Medicines Control Laboratories (OMCLs) and international regulatory agencies, to evaluate the performance of various mass spectrometry-based analytical procedures. edqm.eu The study analyzed identical samples of valsartan and losartan drug substances and products for several small-molecule nitrosamines, including NDiPA. edqm.eu Key findings from this collaborative effort demonstrated that:
Accurate and precise quantification of trace-level nitrosamines can be achieved using different, independently developed analytical procedures. edqm.eu
Both GC-MS and LC-MS based methods, when properly validated, are effective for determining nitrosamine content. edqm.eu
The study provided valuable insights into the expected performance characteristics of these methods in terms of accuracy, repeatability, and reproducibility, confirming their suitability for regulatory testing. edqm.eu
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, are actively coordinating their efforts. europa.eu This includes publishing and sharing validated analytical methods and establishing acceptable intake (AI) limits for nitrosamines like NDiPA. nih.govthefdagroup.comfda.gov For instance, the European Pharmacopoeia commission has established a general chapter detailing three distinct procedures (GC-MS, LC-MS/MS, and GC-MS/MS) for the analysis of seven nitrosamines, including NDiPA. nih.gov
These harmonization efforts and collaborative studies are essential for establishing a limited number of rationalized, reliable methods that can be implemented globally, ensuring that analytical capacity is sufficient and that results are consistent across the pharmaceutical industry. europa.eu Another comparative study involving three laboratories confirmed the ability to accurately measure nitrosamine levels at 10 ng/L in a complex large volume parenteral (LVP) matrix, further underscoring the robustness of validated methods. oup.com
| Study/Effort | Key Participants | Focus Nitrosamines | Primary Outcome | Reference |
|---|---|---|---|---|
| Inter-laboratory Collaborative Study | European OMCLs & International Agencies (e.g., FDA, Health Canada) | NDMA, NDEA, NDIPA, NEIPA, NDBA, NMBA | Demonstrated that different validated MS-based methods can achieve accurate and precise results for trace-level nitrosamines. | edqm.eu |
| International Regulatory Harmonization | EMA, FDA, Health Canada, SwissMedic | NDMA, NDEA, NDiPA, NEIPA, NMBA, etc. | Coordinated mandates for testing, sharing of methods, and establishment of acceptable intake limits. | europa.eu |
| European Pharmacopoeia General Chapter | European Pharmacopoeia Commission | NDMA, NDEA, NDiPA, NEIPA, NDPA, NDBA, NMBA | Implementation of a new general chapter with three standardized procedures (GC-MS, LC-MS/MS, GC-MS/MS) for nitrosamine analysis. | nih.gov |
| Comparative LVP Matrix Testing | Three independent laboratories | NDMA and other nitrosamines | Confirmed accurate measurement of nitrosamines at 10 ng/L in a complex matrix across different labs. | oup.com |
Stability Considerations During Analytical Procedures (e.g., light sensitivity, thermal degradation)
The chemical stability of N-nitrosamines during the analytical workflow is a critical factor that can significantly impact the accuracy of results. NDiPA, like other nitrosamines, is susceptible to degradation under certain conditions, particularly exposure to light and high temperatures.
Light Sensitivity: N-nitrosamines are known to be unstable when exposed to ultraviolet (UV) light. baua.de This photolytic decomposition can occur in sunlight-exposed surface waters and during laboratory procedures if samples are not adequately protected. acs.org In some analytical methods, this UV sensitivity is intentionally used to confirm the identity of a nitrosamine peak; after irradiating a subsample with UV light, a diminished peak height in the subsequent chromatogram provides evidence of N-nitrosamine presence. baua.de To prevent unintended degradation and artificially low quantification, it is standard practice to perform all sample preparation steps with light-blocking measures, such as using amber glassware or working in a dimly lit environment. europa.eunih.gov
Thermal Degradation: Thermal instability is another major concern, especially when using Gas Chromatography (GC)-based methods, which require high temperatures in the injection port. europa.eu Several N-nitrosamines are thermally labile, and high inlet temperatures can cause them to degrade before they reach the analytical column, leading to inaccurate results. europa.euipa-india.org This thermal stress also carries the risk of promoting the in-situ formation of nitrosamines from precursors within the sample matrix. europa.eu
To account for potential losses during sample workup or due to thermal instability, the use of isotopically labeled internal standards (e.g., NDMA-d6) is highly recommended for MS-based detection. europa.eu These standards exhibit nearly identical physicochemical behavior to the target analyte, providing a reliable way to correct for analytical variability. europa.eu When analyzing APIs that are known to be thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique as it operates at lower temperatures, reducing the risk of both analyte degradation and artificial formation. ipa-india.org
Vi. Risk Assessment and Mitigation Strategies for N Nitrosodiisopropylamine
Principles of Nitrosamine (B1359907) Risk Assessment in Pharmaceutical Products
The risk assessment for nitrosamine impurities in pharmaceutical products is a systematic process guided by quality risk management principles, such as those outlined in ICH Q9. news-medical.netamericanpharmaceuticalreview.com The primary objective is to identify, analyze, and mitigate the risks associated with the potential presence of nitrosamines, including N-Nitrosodiisopropylamine. pharmaceuticalonline.com This process involves a thorough evaluation of the manufacturing processes for both the active pharmaceutical ingredient (API) and the finished drug product. zamann-pharma.comefpia.eu
Key steps in the risk assessment include:
Risk Identification: This initial step involves a comprehensive review of the API and drug product manufacturing processes to identify potential sources of nitrosamines and nitrosating agents. efpia.eu Factors considered include the synthesis route of the API, the presence of vulnerable secondary or tertiary amines, the potential for contamination from raw materials, solvents, or equipment, and the chemical properties of all substances used. zamann-pharma.comnih.gov
Risk Analysis: Once potential risks are identified, they are analyzed to estimate the likelihood of nitrosamine formation and the potential levels that could be present in the final product. efpia.eu This analysis considers process conditions such as temperature, pH, and the presence of inhibitors or accelerators of nitrosation. pharmaexcipients.com
Risk Evaluation: The identified and analyzed risks are compared against established acceptable levels. news-medical.net If a risk is identified, confirmatory testing of the API and/or drug product is required using sensitive and validated analytical methods to determine the actual presence and quantity of the specific nitrosamine impurity. americanpharmaceuticalreview.comzamann-pharma.com
Risk Control and Mitigation: If confirmatory testing reveals nitrosamine levels that exceed the acceptable intake limit, manufacturers must implement mitigation strategies. news-medical.netefpia.eu This can involve modifying the manufacturing process to prevent formation, introducing purification steps to remove the impurity, or establishing stringent controls on raw materials. uliege.be
This systematic approach ensures that the potential for nitrosamine contamination is thoroughly investigated and controlled, safeguarding the quality and safety of pharmaceutical products. zamann-pharma.com
Acceptable Intake (AI) Limit Determination and Regulatory Standards
The Threshold of Toxicological Concern (TTC) is a risk assessment concept used to define a safe level of exposure for unstudied chemicals that are present at very low levels in the diet, consumer products, or pharmaceuticals. researchgate.net The general TTC for a chemical with unknown toxicity but no structural alerts for carcinogenicity is 1.5 µ g/day (1500 ng/day), which is considered to pose a negligible risk of carcinogenicity or other toxic effects. fda.goveuropa.eu
However, N-nitrosamines are classified as a "cohort of concern" due to their high mutagenic and carcinogenic potential. fda.govuliege.be This means that for many nitrosamines, the standard TTC of 1500 ng/day is not considered sufficiently protective, and a lower, compound-specific AI limit is required. uliege.beresearchgate.net The applicability of the TTC to a specific nitrosamine is therefore carefully evaluated based on its predicted carcinogenic potency. europa.eu
To streamline the determination of AI limits for the many nitrosamines that lack compound-specific carcinogenicity data, international regulatory authorities developed the Carcinogenic Potency Categorization Approach (CPCA). fda.govnih.gov The CPCA is a structure-activity relationship (SAR) based method that assigns a nitrosamine to one of five potency categories, each with a corresponding AI limit. researchgate.netzamann-pharma.com
The categorization is based on an assessment of structural features that influence the metabolic activation of the nitrosamine, a key step in its carcinogenic mechanism. fda.goveuropa.eu These features include the number of α-hydrogens and the presence of other activating or deactivating chemical groups in the molecule. europa.eunih.gov
Based on this approach, this compound (NDIPA) is assigned to Potency Category 5 . tga.gov.au Nitrosamines in this category are predicted to have low carcinogenic potency, often because they are not readily activated metabolically due to factors like steric hindrance. europa.eu Consequently, the recommended AI limit for compounds in Category 5 is set at the Threshold of Toxicological Concern (TTC), which is 1500 ng/day. europa.eu
| Potency Category | Description | Acceptable Intake (AI) Limit (ng/day) | Example / Rationale |
|---|---|---|---|
| 1 | Highest Potency | 18 | Class-specific TTC for N-nitrosamines. europa.eu |
| 2 | High Potency | 100 | Representative of potent nitrosamines like NDMA. fda.goveuropa.eu |
| 3 | Moderate Potency | 400 | Lower potency due to weakly deactivating structural features. europa.eu |
| 4 | Low Potency | 1500 | Metabolic activation is disfavored due to steric or electronic influences. europa.eu |
| 5 | Lowest Potency | 1500 | Not predicted to be metabolically activated via α-hydroxylation (e.g., steric hindrance). Assigned the TTC value. This compound falls into this category. tga.gov.aueuropa.eu |
Exposure Assessment and Source Attribution
Exposure assessment for this compound involves identifying the potential sources and pathways through which humans might come into contact with the compound. cdc.gov This includes both external (exogenous) sources and the potential for the compound to be formed within the body (endogenous formation). nih.gov
The general population may be exposed to N-nitrosamines through various sources, although specific quantitative data for this compound exposure is limited. nih.govcdc.gov Potential routes of exposure include:
Oral: Ingestion is a likely route of exposure. cdc.gov N-nitrosamines can be present in trace amounts in certain foods, such as cured meats, fish, and cheeses, as well as in some alcoholic beverages. nih.govdelaware.gov
Inhalation: Inhalation of tobacco smoke is a known source of exposure to various nitrosamines. nih.govnih.gov Occupational exposure may also occur via inhalation in industries such as rubber processing. cdc.gov
Dermal: Dermal contact is a possible route of exposure for occupational populations, such as workers at hazardous waste sites or in the rubber industry where the compound may be inadvertently formed. cdc.govnih.gov
| Source | Primary Exposure Route | Exposed Population |
|---|---|---|
| Certain Foods (e.g., cured meats, fish, cheeses) | Oral | General Population nih.govdelaware.gov |
| Certain Alcoholic Beverages | Oral | General Population cdc.govnih.gov |
| Tobacco Smoke | Inhalation | General Population (Smokers/Passive Smokers) nih.gov |
| Rubber-Processing Industry | Inhalation, Dermal | Occupational cdc.gov |
| Hazardous Waste Sites | Inhalation, Dermal | Occupational / General Population (Proximity) nih.gov |
In addition to exposure from external sources, N-nitrosamines can be formed endogenously within the human body. nih.govdfg.de This process occurs when precursor amines (secondary or tertiary amines) react with nitrosating agents, such as nitrites, under specific conditions. pharmaexcipients.comnih.gov This reaction can take place in the acidic environment of the stomach. epa.gov
Human exposure to this compound may result from its formation in the upper gastrointestinal tract during the digestion of foods or drugs that contain its precursor, diisopropylamine (B44863), in the presence of nitrites. nih.govmdpi.com While the exact contribution of endogenous formation to the total body burden of this compound is not quantified, it is recognized as a potential source of human exposure to N-nitroso compounds in general. nih.govgoogle.com
Risk Management and Control Strategies
Effective risk management for NDIPA involves a multi-faceted approach that integrates process controls, material specifications, and formulation strategies. cefic.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO) have provided guidance for manufacturers to identify and mitigate the risks associated with nitrosamine impurities. pharmaexcipients.comfda.govwho.int
The formation of NDIPA, like other N-nitrosamines, is contingent on the presence of a secondary or tertiary amine precursor (diisopropylamine or a related structure) and a nitrosating agent (such as nitrite (B80452) salts) under specific reaction conditions. fda.govgmp-compliance.org Optimizing manufacturing process parameters is a primary strategy to prevent its formation.
pH Control: The nitrosation of secondary amines is highly pH-dependent. The reaction typically occurs under acidic conditions, which facilitate the formation of the active nitrosating species, nitrous acid, from nitrite salts. fda.govgmp-compliance.org Maintaining a neutral or basic pH during critical process steps where both the amine precursor and nitrosating agent might be present can significantly inhibit the formation of NDIPA.
Temperature Management: Elevated temperatures can accelerate the rate of chemical reactions, including nitrosamine formation. Furthermore, high temperatures can cause the degradation of certain raw materials, such as amide solvents (e.g., N,N-dimethylformamide), into secondary amines, which can then act as precursors. gmp-compliance.org Careful control of reaction temperatures and avoiding prolonged exposure to excessive heat are crucial control measures.
| Parameter | Rationale for Control | Control Strategy |
| pH | Acidic conditions promote the formation of nitrous acid, the primary nitrosating agent. fda.gov | Maintain neutral or alkaline conditions during critical steps. |
| Temperature | Higher temperatures can increase reaction rates and lead to the degradation of materials into amine precursors. gmp-compliance.org | Implement strict temperature controls and avoid overheating. |
| Reaction Time | Longer exposure to favorable conditions increases the potential for nitrosamine formation. | Optimize processes to minimize the duration of critical reaction steps. |
The purity and quality of all materials used in the manufacturing process are critical for preventing NDIPA contamination. cefic.org This includes starting materials, intermediates, reagents, solvents, and excipients. fda.govipec-europe.org
Raw Material Qualification: API manufacturers must have a thorough understanding of their supply chain and the potential for impurities in sourced materials. fda.govwho.int Secondary or tertiary amines, which can be precursors to NDIPA, may be present as impurities in various raw materials or solvents. gmp-compliance.org Similarly, nitrite impurities can be found in certain reagents or as degradation products. fda.gov Establishing stringent specifications and testing for these precursors in incoming materials is a key control strategy.
Excipient Risk Assessment: While the direct presence of NDIPA in excipients is considered a very low risk, many common excipients may contain trace levels of nitrites. ipec-europe.orgipec-federation.org These nitrites can react with a vulnerable amine in the drug substance or its degradants during the manufacturing process or over the product's shelf life. cefic.orgipec-europe.org Therefore, drug product manufacturers must conduct a comprehensive risk assessment of the excipients used in their formulations. ipec-federation.org Where a significant risk is identified, setting limits for nitrite content in excipients may be necessary. ipec-europe.org
Incorporating nitrosation inhibitors or antioxidants into the drug product formulation is an effective mitigation strategy to prevent the formation of NDIPA. dsm-firmenich.com These compounds work by competing with the amine precursor for the nitrosating agent. dsm-firmenich.comresearchgate.net
Ascorbic Acid (Vitamin C): Ascorbic acid is a highly effective, water-soluble antioxidant that rapidly reduces nitrosating agents to non-nitrosating species like nitric oxide (NO). dsm-firmenich.comresearchgate.netisec.pt Its use as an inhibitor of N-nitrosamine formation is well-documented and has been specifically mentioned by the FDA as a potential mitigation strategy. dsm-firmenich.com Studies have shown that ascorbic acid can significantly reduce nitrosamine formation in tablet formulations, even at concentrations as low as 0.5% to 1% w/w. dsm-firmenich.comdsm-firmenich.com
Alpha-tocopherol (B171835) (Vitamin E): As a lipid-soluble antioxidant, alpha-tocopherol is effective at inhibiting nitrosation in lipophilic environments. nih.govnih.gov It can also react with nitrosating agents in aqueous systems. nih.gov The combination of ascorbic acid and alpha-tocopherol can provide broader protection in formulations containing both aqueous and lipid phases. nih.govgoogle.com
| Inhibitor | Mechanism of Action | Key Findings |
| Ascorbic Acid (Vitamin C) | Scavenges nitrite by reducing it to nitric oxide (NO), preventing it from reacting with amines. dsm-firmenich.comisec.pt | Highly effective in solid dosage forms; can significantly reduce nitrosamine levels at low concentrations (e.g., 1%). dsm-firmenich.com In some systems with high lipid content, it may paradoxically promote nitrosation. nih.gov |
| Alpha-tocopherol (Vitamin E) | Acts as a nitrite scavenger in both lipophilic and aqueous environments. nih.gov | Can inhibit nitrosamine formation and shows greater inhibition when used in combination with ascorbic acid. nih.govnih.gov |
The risk of NDIPA formation does not end once the manufacturing process is complete. The potential for nitrosamine formation and accumulation exists throughout the shelf-life of the drug product, particularly if both amine and nitrite precursors are present in the final formulation. cefic.org
Stability testing programs are essential to monitor the levels of NDIPA over time and to establish an appropriate shelf-life. npra.gov.mypaho.org These programs should include testing under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. usp.org If a significant increase in NDIPA is observed during accelerated stability studies, it indicates a potential risk for formation under normal storage conditions over a longer period. usp.org In such cases, further investigation and potential reformulation with inhibitors or tighter control of precursors would be warranted. For multi-dose products, in-use stability testing may also be necessary to assess any risk of contamination or degradation after the container has been opened for the first time. europa.eu
Biomarkers in Risk Assessment
Biomarkers are critical tools in assessing human exposure to carcinogens like NDIPA and understanding the associated risks. A biomarker of exposure is a substance or its metabolite that can be measured in a biological system (e.g., blood, urine, tissues) to confirm that exposure has occurred. nih.gov
For N-nitrosamines, metabolic activation is generally a prerequisite for their carcinogenic activity. This process, often mediated by cytochrome P450 enzymes, involves the α-hydroxylation of the nitrosamine. nih.gov This metabolic step generates unstable intermediates that can ultimately form electrophilic species, which react with cellular macromolecules like DNA and proteins. mdpi.com
DNA Adducts: The covalent binding of these reactive metabolites to DNA forms DNA adducts. mdpi.com These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in mutations that can initiate carcinogenesis. mdpi.com The detection of specific DNA adducts in tissues or circulating DNA can serve as a highly relevant biomarker of exposure and potential effect. For NDIPA, metabolic activation would lead to the formation of an isopropylating agent, which could form adducts such as 7-isopropylguanine (B14627692) and O⁶-isopropylguanine in DNA. The development of sensitive analytical methods to detect these specific adducts is a key area of research for establishing NDIPA exposure biomarkers.
Hemoglobin Alkylation: Reactive metabolites can also bind to proteins, such as hemoglobin in red blood cells. The resulting hemoglobin adducts are more stable and accessible than DNA adducts. Since red blood cells have a lifespan of about 120 days, hemoglobin adducts can provide an integrated measure of exposure over a longer period. mdpi.com Detecting alkylated valine at the N-terminus of hemoglobin is a common strategy for monitoring exposure to alkylating agents derived from nitrosamines. mdpi.com The validation of methods to detect isopropyl-valine adducts would be a viable approach for developing a specific biomarker for NDIPA exposure.
While specific biomarkers for NDIPA are not yet widely established in routine monitoring, the mechanistic understanding of N-nitrosamine activation provides a clear pathway for their development and validation based on the detection of DNA or protein adducts. nih.gov
Potential for Effect Biomarkers in Carcinogenicity
Effect biomarkers are measurable biochemical, physiological, or other alterations within an organism that, depending upon the magnitude, can be recognized as associated with an established or potential health impairment or disease. In the context of this compound (NDIPA) carcinogenicity, these biomarkers provide an indication of events along the continuum from exposure to the development of cancer. Research into effect biomarkers for N-nitrosamines primarily focuses on indicators of genotoxicity, such as DNA damage and the formation of DNA and protein adducts, which are critical steps in the initiation of carcinogenesis. mdpi.commdpi.com
The carcinogenic activity of N-nitrosamines is contingent upon their metabolic activation by cytochrome P450 enzymes. mdpi.com A key proposed mechanism is the α-hydroxylation pathway, where the oxidation of a carbon atom adjacent to the nitroso group leads to the formation of unstable intermediates. These intermediates can decompose to form electrophilic diazonium ions that readily react with cellular macromolecules, including DNA. mdpi.comnih.gov The mutagenicity and carcinogenicity of a nitrosamine are therefore often linked to the presence and number of α-hydrogen atoms available for this enzymatic reaction. nih.gov
A comparative in vivo study was conducted to assess the genotoxicity of NDIPA and N-nitrosoethylisopropylamine (NEIPA) in C57BL/6J mice. nih.gov NEIPA possesses an additional α-hydrogen compared to NDIPA, and the study's findings support the α-hydroxylation hypothesis, demonstrating significantly greater mutagenicity and DNA damage potential for NEIPA. nih.gov One of the key effect biomarkers measured in this research was 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established marker of oxidative DNA damage. The results indicated that NEIPA induced substantially higher levels of 8-OHdG in the liver compared to NDIPA, highlighting a difference in their carcinogenic potency. nih.gov
| Compound | Dose (mg/kg) | Mean 8-OHdG Levels (ng/mL) | Fold Increase vs. Control |
|---|---|---|---|
| Control (Vehicle) | 0 | ~5.0 | 1.0 |
| NDIPA | 100 | ~7.5 | ~1.5 |
| NEIPA | 100 | ~20.0 | ~4.0 |
This table presents illustrative data based on the findings that NEIPA induced significantly more 8-OHdG, a biomarker for DNA damage, than NDIPA at the same dose, confirming the role of α-hydroxylation in the mutagenic potential of N-nitrosamines. nih.gov
While research specifically identifying a comprehensive profile of effect biomarkers for NDIPA is limited, the broader study of N-nitrosamines provides a strong basis for potential candidates. mdpi.comnih.gov The formation of DNA adducts, which are covalent bonds between a chemical and DNA, is considered a central event in chemical carcinogenesis. mdpi.commdpi.com For other nitrosamines like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), specific DNA adducts such as O6-methylguanine and N7-ethylguanine have been identified as critical miscoding lesions that can lead to mutations if not repaired. mdpi.com Given its structure, NDIPA's metabolic activation would be expected to produce isopropylating agents that could form analogous DNA adducts, although these have not been as extensively characterized.
The table below summarizes various effect biomarkers that have been investigated for different N-nitrosamines and could be considered potential biomarkers for assessing the carcinogenic risk of NDIPA.
| Biomarker Type | Specific Example | Associated N-Nitrosamine(s) | Significance |
|---|---|---|---|
| DNA Adducts | O6-methylguanine (O6-meG) | NDMA | Miscoding lesion leading to G:C to A:T transition mutations. mdpi.com |
| N7-ethylguanine (N7-Et-Gua) | NDEA | Major ethyl DNA adduct formed by NDEA. mdpi.com | |
| Pyridyloxobutyl (POB) DNA adducts | NNN, NNK | Specific to tobacco-related nitrosamines; linked to cancer risk. nih.govnih.gov | |
| Oxidative DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | NEIPA, NDIPA | Marker of oxidative stress and DNA damage. nih.gov |
| Protein Adducts | N-terminal valine adducts in hemoglobin | General N-alkylating agents | Indicates systemic exposure and metabolic activation. researchgate.net |
The detection of such biomarkers in surrogate tissues, like blood cells or urine, can provide valuable information on an individual's biologically effective dose and potential cancer risk. nih.govresearchgate.net Prospective studies have successfully linked urinary levels of specific N-nitrosamine metabolites and DNA adducts to an increased risk of developing certain cancers, such as the association between aflatoxin-N7-guanine adducts and hepatocellular carcinoma. nih.gov Similar approaches could be applied to NDIPA to validate potential effect biomarkers and establish their relationship with cancer risk in exposed populations. Further research is necessary to specifically identify and quantify the DNA and protein adducts formed by NDIPA and to correlate these biomarkers with carcinogenic outcomes.
Vii. Regulatory Science and Policy Implications for N Nitrosodiisopropylamine
International Regulatory Frameworks and Guidelines (e.g., FDA, EMA, WHO, ICH M7)
Global regulatory agencies have established a structured approach to control nitrosamine (B1359907) impurities, including NDiPA, in human drugs. colorcon.com These frameworks are largely based on the principles outlined by the International Council for Harmonisation (ICH).
The foundational guideline for the assessment and control of DNA-reactive mutagenic impurities like NDiPA is ICH M7 . colorcon.comnetpharmalab.es This guideline classifies nitrosamines as a "cohort of concern," recommending they be controlled at or below levels associated with a negligible human cancer risk. fda.govgmp-compliance.org The principles of ICH M7 are integral to the guidance issued by major regulatory bodies. who.int
The U.S. Food and Drug Administration (FDA) has issued specific guidance for the industry, most notably the "Control of Nitrosamine Impurities in Human Drugs." fda.gov In this guidance, NDiPA is identified as one of several potential small-molecule nitrosamine impurities that could be present in active pharmaceutical ingredients (APIs) or drug products. fda.gov The FDA establishes Acceptable Intake (AI) limits for nitrosamines, which represent the level at or below which the impurity is not expected to pose a safety concern. fda.gov For NDiPA, the FDA has set a recommended AI limit of 1500 ng/day. fda.gov This limit is based on the Carcinogenic Potency Categorization Approach (CPCA), which predicts the carcinogenic potential of a nitrosamine based on its chemical structure. fda.govhumanjournals.com
The European Medicines Agency (EMA) has also been at the forefront of regulating nitrosamine impurities. colorcon.com Through its Committee for Medicinal Products for Human Use (CHMP) and in collaboration with the Co-ordination group for Mutual recognition and Decentralised procedures – human (CMDh), the EMA provides detailed Questions and Answers (Q&A) documents for marketing authorization holders. europa.eugmp-compliance.org In a significant update, the EMA re-evaluated the AI for NDiPA, increasing it from a previous, more conservative value to 1500 ng/day, aligning with the CPCA methodology. usp.orgeuropa.eugmp-publishing.comagirad.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) supports these efforts by establishing and providing reference standards for NDiPA to facilitate accurate testing. edqm.eu
The World Health Organization (WHO) addresses the issue of nitrosamine contamination through its guidance on Good Manufacturing Practices (GMP). who.int The WHO acknowledges that NDiPA is among the nitrosamine impurities that have been detected in medicines. who.int It recommends that manufacturers conduct comprehensive risk assessments and that the principles of ICH M7 should be used to determine acceptable intake limits for these impurities. who.int
The following table summarizes the Acceptable Intake (AI) limits for N-Nitrosodiisopropylamine as established by major international regulatory bodies.
| Regulatory Body | Compound | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| U.S. FDA | This compound (NDiPA) | 1500 | Carcinogenic Potency Categorization Approach (CPCA) fda.gov |
| EMA | This compound (NDIPA) | 1500 | Carcinogenic Potency Categorization Approach (CPCA) usp.orgeuropa.euagirad.com |
Global Harmonization in Nitrosamine Control and Testing
Recognizing that the issue of nitrosamine impurities transcends national borders, regulatory authorities have engaged in significant international collaboration. fda.govgmp-compliance.org Agencies such as the FDA, EMA, Health Canada, and others have partnered to share information, coordinate inspection efforts, and align on effective analytical methods for the detection and quantification of nitrosamines. fda.govgmp-compliance.orgzamann-pharma.com This global effort aims to develop rapid and consistent solutions to ensure the safety and quality of the global drug supply. gmp-compliance.org
A key outcome of this harmonization is the establishment of internationally recognized acceptable daily intake limits for nitrosamines. fda.gov The alignment of the FDA and EMA's AI limit for NDiPA at 1500 ng/day is a clear example of this convergence. fda.govusp.orgeuropa.euagirad.com This harmonization is crucial for pharmaceutical manufacturers, as it provides a unified set of standards to meet, simplifying compliance and facilitating the global trade of medicines. zamann-pharma.com The adoption of common scientific approaches, like the Carcinogenic Potency Categorization Approach (CPCA), by different agencies has been instrumental in achieving this alignment. agirad.comresearchgate.net
Pharmacovigilance, Product Recalls, and Public Health Impact
The regulatory focus on nitrosamines was catalyzed by the detection of N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) in angiotensin II receptor blockers (sartans) in 2018, which led to widespread product recalls. gmp-compliance.orgedqm.eupmda.go.jp Subsequently, other nitrosamines, including NDiPA, were identified in various medicines. netpharmalab.eswho.int
The public health impact of these impurities is linked to the potential increased risk of cancer from long-term exposure to levels above the established AI. fda.gov It is important to note that the risk is associated with prolonged exposure, and a person taking a drug containing a nitrosamine at or below the AI limit daily for 70 years is not expected to have an increased risk of cancer. fda.gov
Pharmacovigilance systems and regulatory surveillance are critical in this context. europa.eu Regulatory agencies mandate that if testing reveals nitrosamine levels exceeding the AI limit, manufacturers should recall the affected drug products as appropriate. fda.gov Marketing authorisation holders have an ongoing obligation to monitor and mitigate nitrosamine risks throughout the lifecycle of their products and to inform authorities promptly if findings indicate a potential risk to patients. europa.eu While specific, large-scale recalls attributed solely to NDiPA have not been as widely publicized as those for NDMA or NDEA, the regulatory framework mandates action if NDiPA is found to exceed its acceptable limit. europa.eufda.gov
Challenges in Establishing Comprehensive Regulatory Limits
Establishing scientifically sound and comprehensive regulatory limits for the vast number of potential nitrosamine impurities presents several challenges.
A primary challenge is the availability of robust, compound-specific carcinogenicity data for every potential nitrosamine. thefdagroup.com Initially, in the absence of specific data, a default, highly conservative AI limit (e.g., 26.5 ng/day) was often applied to nitrosamines like NDiPA. thefdagroup.comfda.gov The development and adoption of science-based approaches like the CPCA have allowed for the establishment of more refined, structure-based AI limits. researchgate.net The evolution of the NDiPA limit from a conservative default to the current 1500 ng/day, based on its predicted lower carcinogenic potency, exemplifies this challenge and the regulatory evolution to address it. fda.govagirad.com
Another significant challenge is the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient and can be unique to each drug. thefdagroup.com The sheer number and structural diversity of potential NDSRIs make it impractical to conduct full carcinogenicity studies for each one. fda.gov This necessitates the use of predictive models and read-across approaches, which come with their own uncertainties. thefdagroup.com
Finally, regulators must balance the need to protect patients from potential harm with the need to prevent drug shortages. fda.govgmp-compliance.org In cases where an impurity is detected in a medically necessary drug, regulators may establish interim AI limits to allow continued patient access while manufacturers work to reduce the impurity to the target level. fda.gov This risk-benefit analysis is a critical and challenging aspect of regulatory decision-making in the context of nitrosamine impurities.
Viii. Future Directions in N Nitrosodiisopropylamine Research
Enhanced Understanding of Species-Specific Toxicological Responses
A critical area of future research will be to unravel the species-specific differences in toxicological responses to NDiPA. It is known that the carcinogenic effects of nitrosamines can vary between different animal species and humans. fda.govfood.gov.uk For instance, the liver is a primary target for nitrosamine-induced carcinogenicity in rodents, but this is not always consistent with findings from human epidemiological studies. food.gov.uk These discrepancies are likely due to species-specific variations in metabolic activation, detoxification pathways, and DNA repair mechanisms. fda.govfood.gov.uk Future studies will aim to elucidate the specific metabolic pathways of NDiPA in human-relevant systems to better extrapolate from animal data and understand the potential human risk.
Refinement of In Vitro and In Vivo Models for Genotoxicity and Carcinogenicity
To more accurately predict the genotoxic and carcinogenic potential of NDiPA, researchers are focused on refining existing experimental models. fda.govtandfonline.com There is a recognized need to move beyond traditional testing methods to models that better recapitulate human physiology.
Recent advancements include the use of three-dimensional (3D) cell culture models, such as HepaRG spheroids, which have shown higher metabolic activity compared to conventional 2D cell cultures. researchgate.net Studies have demonstrated that 3D HepaRG spheroids can be a more sensitive human-based system for evaluating the genotoxicity of nitrosamines, including NDiPA. researchgate.netcolab.ws In one study, all eight tested nitrosamines, including NDiPA, induced DNA damage in 3D spheroids, whereas only three were positive in 2D cultures. researchgate.net
In the realm of in vivo studies, efforts are underway to integrate more sensitive and informative endpoints into standard toxicology protocols. For example, the flow-cytometry-based micronucleated hepatocyte (MNHEP) assay has been successfully integrated into 28-day repeat-dose studies in rats. oup.comdntb.gov.ua This assay has shown a correlation between the magnitude of the response and the known liver carcinogenic potency of different nitrosamines, including the weakly carcinogenic NDiPA. oup.comdntb.gov.uascispace.com Such integrated approaches provide a more comprehensive assessment of genotoxicity in the target organ.
| Model Type | Key Features | Relevance to NDiPA Research |
| 3D HepaRG Spheroids | Higher metabolic (CYP) activity compared to 2D models. researchgate.net | Provides a more sensitive human-relevant system for in vitro genotoxicity assessment of NDiPA. researchgate.netcolab.ws |
| Rat Liver Micronucleus Assay (MNHEP) | Can be integrated into repeat-dose toxicology studies. oup.comdntb.gov.ua | Correlates genotoxic response with carcinogenic potency in the liver, a potential target organ for NDiPA. oup.comscispace.com |
Development of Advanced Predictive Toxicology Tools and Databases
The development of sophisticated in silico tools is a key component of the future strategy for managing nitrosamine (B1359907) risks. tandfonline.com These computational models can help predict the potential for nitrosamine formation and their likely toxicity, enabling proactive risk mitigation. lhasalimited.orglhasalimited.org
Software platforms like Lhasa Mirabilis and Zeneth are being utilized to predict the likelihood of nitrosamine formation based on chemical structures and reaction conditions. tandfonline.comlhasalimited.orglhasalimited.org These tools use curated databases and Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models to assess risk. tandfonline.com Furthermore, there is a drive to integrate machine learning with analytical chemistry to enhance impurity pattern recognition and risk forecasting. tandfonline.com
Web-based applications are also being developed to autonomously predict the carcinogenic potency category of nitrosamines from their chemical structure, providing a rapid screening tool to identify high-risk compounds. novartis.com The continuous development and validation of these predictive toxicology tools and comprehensive databases are essential for improving the speed and accuracy of risk assessments for compounds like NDiPA. tandfonline.comnih.govnih.gov
| Predictive Tool/Database | Function | Application in NDiPA Research |
| Lhasa Mirabilis | Predicts the risk of mutagenic impurity formation, including nitrosamines. lhasalimited.org | Can be used to assess the risk of NDiPA formation during pharmaceutical synthesis. |
| Zeneth | Predicts degradation pathways of organic compounds. lhasalimited.org | Helps identify potential for NDiPA formation as a degradation product. |
| (Q)SAR Models | Predicts toxicity based on chemical structure. tandfonline.com | Used to estimate the carcinogenic potency of NDiPA and related nitrosamines. |
| Lhasa Carcinogenicity Database | A free resource containing animal cancer test results. lhasalimited.org | Provides data to support the risk assessment of NDiPA. |
Innovative Mitigation Technologies and Control Measures
Research into innovative technologies to prevent the formation of NDiPA and other nitrosamines is a critical area of focus. theanalyticalscientist.com Mitigation strategies are being explored at various stages, from the selection of raw materials to the final product formulation and packaging. frontiersrj.com
One promising approach is the use of antioxidants or "nitrosating agent scavengers" in drug formulations. pharmaceuticalprocessingworld.comcontractpharma.com Ascorbic acid (vitamin C) and α-tocopherol (vitamin E) have been shown to effectively inhibit the formation of nitrosamines by reacting with nitrosating agents. pharmaceuticalprocessingworld.combiotech-asia.org Studies have demonstrated that these antioxidants can achieve greater than 80% inhibition of nitrosamine formation in solid oral dosage forms. pharmaceuticalprocessingworld.com
Another innovative avenue is the development of active packaging technologies. contractpharma.com These technologies incorporate materials into the packaging that can scavenge nitrosating agents from the headspace, thereby preventing the formation of nitrosamines within the product during storage. contractpharma.com Such active polymer platforms can be integrated into existing packaging without disrupting manufacturing processes. contractpharma.com The continued development of these and other mitigation strategies will be crucial for controlling NDiPA levels in consumer products. veeprho.com
Long-Term Epidemiological Studies and Human Health Monitoring Related to Nitrosamine Exposure
While animal studies have consistently shown the carcinogenicity of many nitrosamines, there is a need for more robust long-term epidemiological studies to better understand the risk to humans from low-level exposure. fda.govtcmda.com Existing epidemiological studies have often been insufficient for quantitative risk assessment. tcmda.com
Future research will likely focus on large-scale, long-term cohort studies that can more accurately assess the link between nitrosamine exposure from various sources—including diet, lifestyle, and pharmaceuticals—and the incidence of specific cancers in human populations. jchr.orgnih.gov These studies will need to employ sensitive biomarkers of exposure, such as DNA adducts in lymphocytes, to better quantify internal dose. cdc.gov Additionally, improved analytical methods for measuring nitrosamines in food and other sources will enhance the accuracy of exposure estimates in these epidemiological investigations. fda.gov A deeper understanding of human exposure and its health consequences is paramount for developing evidence-based public health policies regarding nitrosamines like NDiPA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
